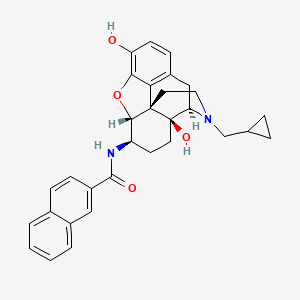
N-Naphthoyl-beta-naltrexamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Naphthoyl-beta-naltrexamine, also known as this compound, is a useful research compound. Its molecular formula is C31H32N2O4 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
NNTA is known for its selective activation of heteromeric μ/κ-opioid receptors, which are a combination of mu and kappa opioid receptors. This selectivity is significant because it allows for targeted therapeutic effects while potentially minimizing the side effects typically associated with opioid use.
- Potency : NNTA has been shown to be exceptionally potent, with binding affinities significantly greater than traditional opioids. In studies, it exhibited a binding affinity of less than 0.038 nM for μ-receptors and 50.6 nM for κ-receptors, making it over 1,200 times more potent than morphine in certain assays .
- Antinociceptive Effects : In vivo studies using the mouse tail-flick assay demonstrated that NNTA produces robust antinociceptive effects when administered intrathecally (i.t.) or intracerebroventricularly (i.c.v.). The effective dose (ED50) for i.t. administration was approximately 18.7 pmol per mouse, while the i.c.v. route required a significantly higher dose of 2.06 nmol per mouse . This indicates that NNTA is more effective at the spinal level than supraspinally.
- Tolerance Development : Notably, NNTA does not induce significant tolerance when administered via the i.t. route, contrasting with many traditional opioids that lead to rapid tolerance development . This property makes NNTA a candidate for further research into pain management strategies that could avoid the pitfalls of opioid dependence.
Therapeutic Applications
The unique properties of NNTA suggest several potential therapeutic applications:
- Pain Management : Given its potent antinociceptive effects and lack of tolerance development, NNTA could be explored as a treatment option for chronic pain conditions where traditional opioids are ineffective or lead to adverse effects.
- Opioid Dependence Treatment : The selective activation of heteromeric receptors may provide insights into the mechanisms underlying opioid dependence. By understanding how NNTA interacts with these receptors, researchers may develop new strategies to treat addiction without the high risk of relapse associated with conventional treatments .
- Research Tool : NNTA serves as a valuable pharmacological tool in research settings to study the roles of μ/κ-opioid receptor heteromers in both cellular and animal models. Its unique activation profile allows scientists to dissect the complex interactions between different opioid receptor types and their contributions to analgesia and other physiological responses .
Case Studies
Several studies have highlighted the applications and effects of NNTA:
- Tail-Flick Assay Studies : In various experiments, NNTA demonstrated a biphasic dose-response relationship in mice, indicating different mechanisms at play depending on the dose administered. This complexity suggests that tailored dosing strategies might enhance therapeutic outcomes in clinical settings .
- Comparative Analyses : Research comparing NNTA with other opioid ligands revealed its superior potency and efficacy in activating μ/κ heteromers specifically in spinal cord environments, reinforcing its potential as a spinally selective analgesic agent .
- Mechanistic Insights : Studies utilizing selective antagonists have elucidated the mechanism by which NNTA exerts its antinociceptive effects, primarily through κ-receptor activation in conjunction with μ-receptor modulation. This nuanced understanding could inform future drug design aimed at optimizing receptor interactions for desired therapeutic outcomes .
Eigenschaften
Molekularformel |
C31H32N2O4 |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C31H32N2O4/c34-24-10-9-21-16-25-31(36)12-11-23(32-29(35)22-8-7-19-3-1-2-4-20(19)15-22)28-30(31,26(21)27(24)37-28)13-14-33(25)17-18-5-6-18/h1-4,7-10,15,18,23,25,28,34,36H,5-6,11-14,16-17H2,(H,32,35)/t23-,25-,28+,30+,31-/m1/s1 |
InChI-Schlüssel |
XZQMGGFIVXLGME-PTSROERVSA-N |
Isomerische SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)C7=CC8=CC=CC=C8C=C7)OC5=C(C=C4)O)O |
Kanonische SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC8=CC=CC=C8C=C7 |
Synonyme |
N-naphthoyl-beta-naltrexamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















